7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound known for its potential applications in medicinal chemistry. It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound is characterized by the presence of a piperazine moiety substituted with a fluorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The piperazine moiety is then introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine ring using suitable fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or fluorinating agents like diethylaminosulfur trifluoride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The piperazine moiety and the fluorophenyl group play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
- 7-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
- 7-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its binding affinity to molecular targets and can lead to improved biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c26-18-7-9-19(10-8-18)28-12-14-29(15-13-28)23(31)17-6-11-21-22(16-17)27-25(33)30(24(21)32)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQVUJFGXUVFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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